molecular formula C14H22N2O2 B2362660 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide CAS No. 1396793-97-7

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2362660
CAS RN: 1396793-97-7
M. Wt: 250.342
InChI Key: GFQHRZQHLRRJIT-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes a cyclohexane ring and a carboxamide group.

Scientific Research Applications

Cyclohexane Derivatives in Polymer Chemistry

Cyclohexane structures are integral in the synthesis and properties of polymers. For instance, polyamides incorporating the cyclohexane structure exhibit remarkable thermal stability and solubility in polar organic solvents, making them suitable for creating transparent, flexible, and tough films. These materials are of significant interest in the chemical industry, particularly in the manufacture of polyamides and related applications (Yang, Hsiao, & Yang, 1999). Additionally, derivatives of cyclohexanone, such as those obtained through the Baeyer–Villiger oxidation process, serve as monomers for ring-opening polymerization, leading to hydrophilic aliphatic polyesters with various functional groups (Trollsås et al., 2000).

Pyrrolidine and Enaminones in Chemical Synthesis

Pyrrolidine rings and enaminones are pivotal in synthetic organic chemistry. They are utilized in the synthesis of diverse cyclic structures, such as pyrroles and isoindoles, through decarboxylative cyclisation. These compounds find applications in developing new materials with potential bioactivity and chemical functionalities (Gabbutt et al., 2002). Moreover, the synthesis of cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines, involves the use of pyrrolidine and showcases the versatility of these compounds in creating bioactive molecules (Sañudo et al., 2006).

Carboxamide Functionalities in Medicinal Chemistry

Carboxamide functionalities are crucial in the development of pharmaceuticals and radioligands. For instance, carboxamide derivatives have been explored as potent potassium channel openers with potential applications as antihypertensive and antianginal agents. These compounds demonstrate the importance of carboxamide groups in modifying biological activity and enhancing drug efficacy (Brown et al., 1993).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16-9-5-8-12(16)13(17)10-15-14(18)11-6-3-2-4-7-11/h5,8-9,11,13,17H,2-4,6-7,10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQHRZQHLRRJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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